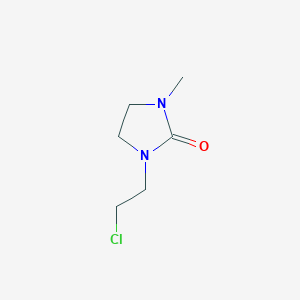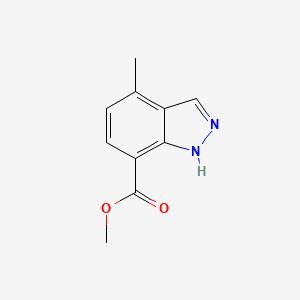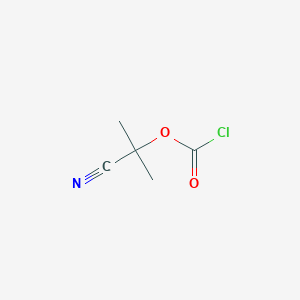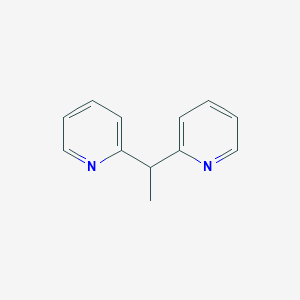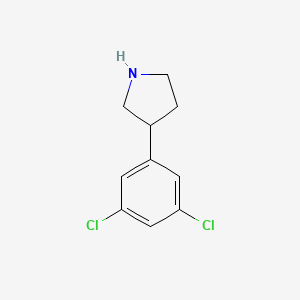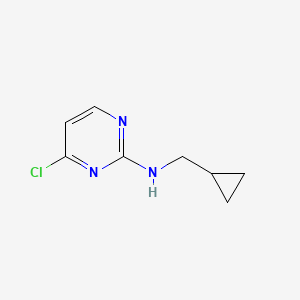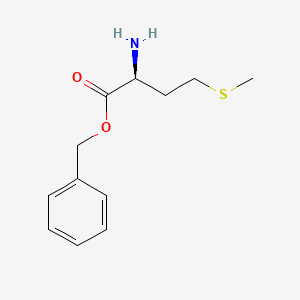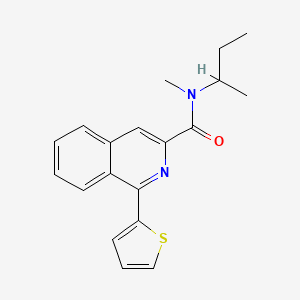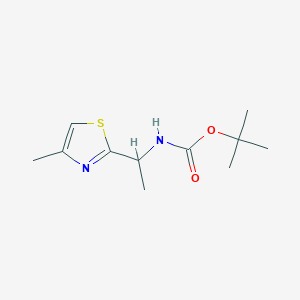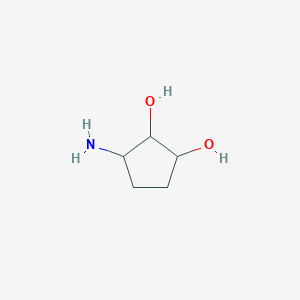![molecular formula C13H13NO3 B8661326 3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one CAS No. 1333331-85-3](/img/structure/B8661326.png)
3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one is an organic compound with the molecular formula C13H13NO3 and a molecular weight of 231.247 g/mol . This compound is characterized by the presence of a pyridinone core substituted with a 4-methoxybenzyl group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one typically involves the reaction of 4-hydroxypyridin-2(1H)-one with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridinone ring can be reduced to form a dihydropyridine derivative.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the pyridinone ring results in a dihydropyridine compound.
Scientific Research Applications
3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Phenylpyridine-2-one: Similar in structure but with a phenyl group instead of a methoxybenzyl group.
6-Phenylpyrimidin-4-one: Contains a pyrimidinone core with a phenyl substitution.
1H-Pyrazolo[3,4-b]pyridine: A heterocyclic compound with a pyrazole ring fused to a pyridine ring.
Uniqueness
3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
CAS No. |
1333331-85-3 |
|---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one |
InChI |
InChI=1S/C13H13NO3/c1-16-11-4-2-10(3-5-11)9-17-13-8-14-7-6-12(13)15/h2-8H,9H2,1H3,(H,14,15) |
InChI Key |
RZNJYFAROYIMSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CNC=CC2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Diethyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate](/img/structure/B8661244.png)
![1-Butanesulfonic acid, 4-[(1,1-dimethylethyl)amino]-](/img/structure/B8661250.png)
